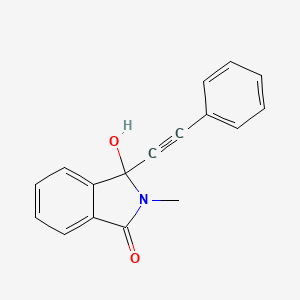
3-羟基-2-甲基-3-(2-苯乙炔基)-1-异吲哚啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone: is a chemical compound known for its unique structure and properties It is a derivative of isoindolinone, featuring a hydroxy group, a methyl group, and a phenylethynyl group attached to the isoindolinone core
科学研究应用
Chemistry: In chemistry, 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: Industrially, 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-3-(2-phenylethynyl)-1-isoindolinone with a suitable oxidizing agent to introduce the hydroxy group at the 3-position. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethynyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
作用机制
The mechanism of action of 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone involves its interaction with specific molecular targets. The hydroxy group and phenylethynyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.
相似化合物的比较
3-Hydroxy-2-methyl-1-isoindolinone: Lacks the phenylethynyl group, resulting in different reactivity and applications.
2-Methyl-3-(2-phenylethynyl)-1-isoindolinone:
3-Hydroxy-2-phenylethynyl-1-isoindolinone: Lacks the methyl group, leading to variations in its behavior and applications.
Uniqueness: The presence of both the hydroxy and phenylethynyl groups in 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone makes it unique compared to its analogs
属性
IUPAC Name |
3-hydroxy-2-methyl-3-(2-phenylethynyl)isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-18-16(19)14-9-5-6-10-15(14)17(18,20)12-11-13-7-3-2-4-8-13/h2-10,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJIMBAPXISOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C1(C#CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
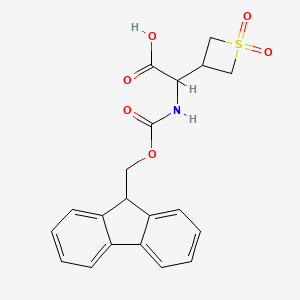
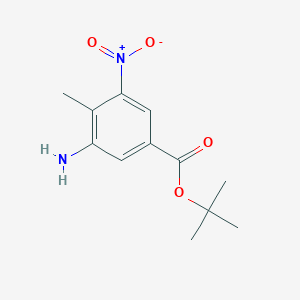
![3-(4-methanesulfonylphenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2517304.png)
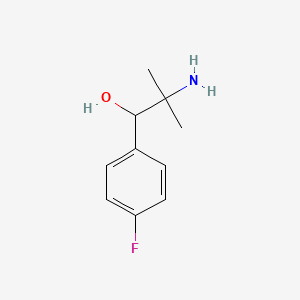

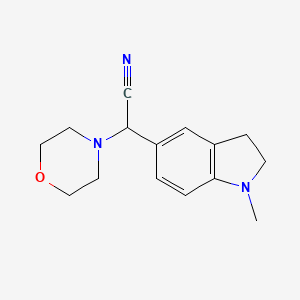
![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
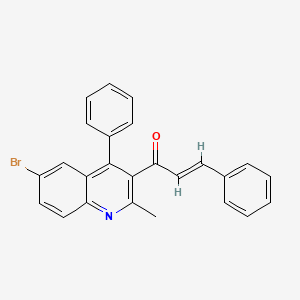
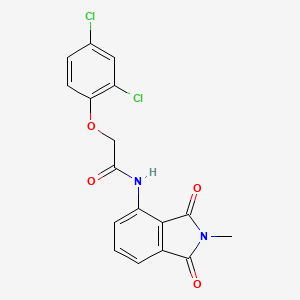
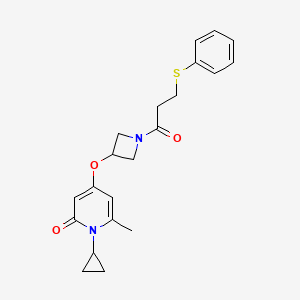

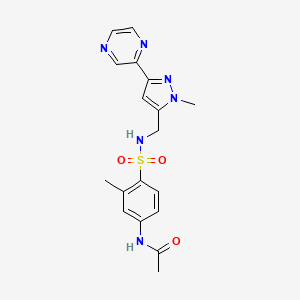
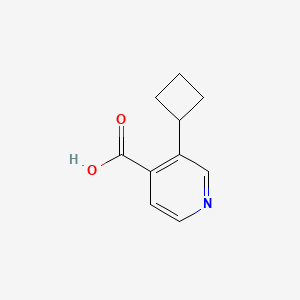
![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2517322.png)
